molecular formula C14H16N6OS2 B12574105 N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

Cat. No.: B12574105
M. Wt: 348.5 g/mol
InChI Key: YFRLFYKGHZKUJH-UHFFFAOYSA-N
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Description

N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a triazolopyrimidine moiety, and an acetamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Triazolopyrimidine Moiety: The triazolopyrimidine ring can be introduced via a cyclization reaction involving appropriate precursors such as hydrazines and nitriles.

    Coupling of the Thiazole and Triazolopyrimidine Rings: The two rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halides, alkyl halides, in the presence of a base or acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-(pyrimidin-3-ylsulfanyl)acetamide: Lacks the triazole ring, which may result in different biological activities.

    N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-(benzothiazol-3-ylsulfanyl)acetamide: Contains a benzothiazole ring instead of the triazolopyrimidine ring, leading to variations in chemical reactivity and biological properties.

    N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-(quinolin-3-ylsulfanyl)acetamide: Features a quinoline ring, which may enhance its potential as an anticancer agent due to the known biological activities of quinoline derivatives.

Each of these compounds has unique structural features that influence their chemical reactivity and biological activities, making this compound a distinct and valuable compound for further research and development.

Properties

Molecular Formula

C14H16N6OS2

Molecular Weight

348.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C14H16N6OS2/c1-14(2,3)9-7-22-12(16-9)17-10(21)8-23-13-19-18-11-15-5-4-6-20(11)13/h4-7H,8H2,1-3H3,(H,16,17,21)

InChI Key

YFRLFYKGHZKUJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C3N2C=CC=N3

Origin of Product

United States

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